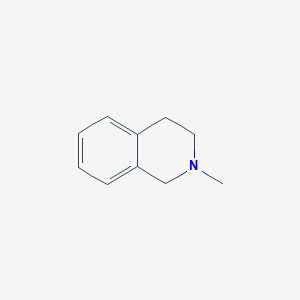

2-Methyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

2-Methyl-1,2,3,4-tetrahydroisoquinoline is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Various synthetic strategies have been used for constructing the core scaffold . For instance, tricarbonyl (-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4–deprotonation and subsequent electrophilic additions to generate the corresponding 4–derivatives .Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3,4-tetrahydroisoquinoline is CHN. It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis

Tricarbonyl (-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4–deprotonation and subsequent electrophilic additions to generate the corresponding 4–derivatives .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C. The index of refraction is 1.547 .科学的研究の応用

Medicinal Chemistry and Drug Design

2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) serves as a key scaffold in medicinal chemistry due to its structural similarity to natural isoquinoline alkaloids. Researchers have explored its potential in designing compounds with significant biological activities against various pathogens and neurodegenerative disorders . The compound’s versatility allows for the creation of novel analogs with potent biological activity, making it a valuable asset in drug discovery.

Neurodegenerative Disease Research

The structural framework of 2-Me-THIQ is crucial in the study of neurodegenerative diseases. It has been implicated in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (MAO) activity in the brain . This makes it an important compound for developing therapeutic agents aimed at treating conditions like Parkinson’s disease.

Synthetic Chemistry

In synthetic chemistry, 2-Me-THIQ is utilized for constructing complex molecular architectures. It’s often used as a starting material or intermediate in the synthesis of more complex molecules. The compound’s reactivity and stability under various conditions make it a staple in synthetic strategy discussions .

Biological Activity Studies

The biological activities of 2-Me-THIQ derivatives are diverse, ranging from antimicrobial to antineurodegenerative effects. Studies have shown that these compounds can exert significant effects against infective pathogens, providing a pathway for the development of new antibiotics and antiviral agents .

Structural-Activity Relationship (SAR) Analysis

2-Me-THIQ and its analogs are often studied for their SAR, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is fundamental in medicinal chemistry for optimizing the efficacy and safety profiles of new drug candidates .

Mechanism of Action Investigation

Researchers investigate the mechanism of action of 2-Me-THIQ derivatives to understand how they interact with biological targets. This knowledge is crucial for the rational design of drugs with specific actions, such as selective enzyme inhibitors or receptor modulators .

作用機序

Target of Action

Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been shown to interact with various targets in the brain . These targets are likely to be similar for 2-MeTIQ, given the structural similarity between the two compounds.

Mode of Action

1metiq, a derivative of tetrahydroisoquinoline (tiq), has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Biochemical Pathways

Tiqs, including 1metiq, are known to be formed as condensation products of biogenic amines (ie, phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction . This suggests that 2-MeTIQ may also be involved in similar biochemical pathways.

Pharmacokinetics

The concentrations of endogenous tiqs, such as 1metiq, have been observed to elevate due to prolonged ethanol intake . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of 2-MeTIQ may be influenced by factors such as the duration of intake and associated dietary constituents .

Result of Action

1metiq has been shown to have neuroprotective properties and the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that 2-MeTIQ may have similar effects.

Action Environment

The action, efficacy, and stability of 2-MeTIQ may be influenced by various environmental factors. For instance, the elevations of endogenous TIQs’ concentrations, due to prolonged ethanol intake, could depend on a number of factors including the brain region analysed, the duration of intake, and even on the associated dietary constituents .

Safety and Hazards

将来の方向性

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel THIQ analogs with potent biological activity .

特性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXSVGVQGFPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53112-33-7 (hydrochloride) | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00167086 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1612-65-3 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

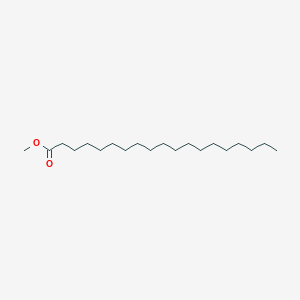

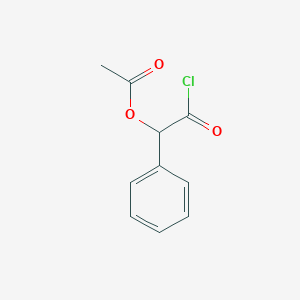

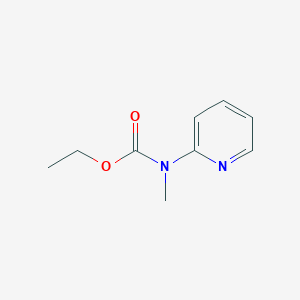

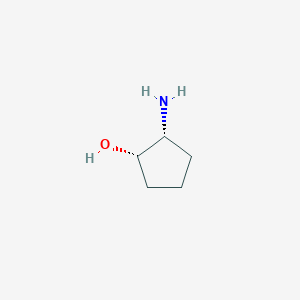

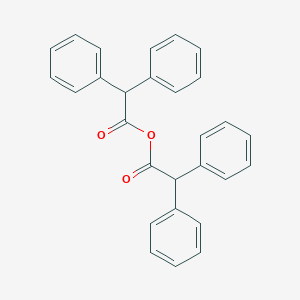

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

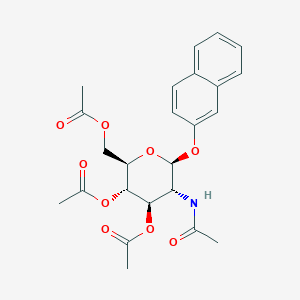

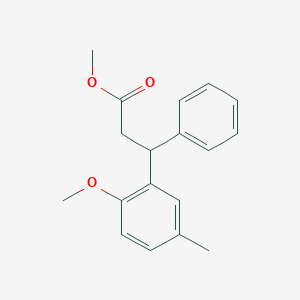

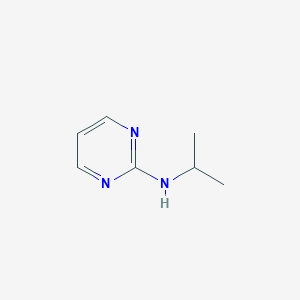

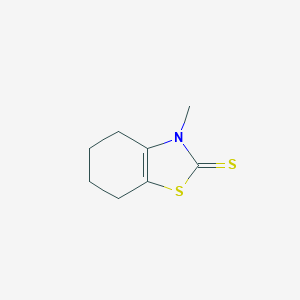

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)